1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid
CAS No.: 446829-40-9
Cat. No.: VC21295458
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 446829-40-9 |
|---|---|
| Molecular Formula | C12H11NO2 |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid |
| Standard InChI | InChI=1S/C12H11NO2/c14-12(15)7-4-5-11-9(6-7)8-2-1-3-10(8)13-11/h4-6,13H,1-3H2,(H,14,15) |
| Standard InChI Key | HTKITKAJVLQHNT-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)NC3=C2C=C(C=C3)C(=O)O |
| Canonical SMILES | C1CC2=C(C1)NC3=C2C=C(C=C3)C(=O)O |
Introduction
Chemical Structure and Properties
1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid possesses a complex heterocyclic structure characterized by an indole skeleton fused with a partially saturated cyclopentane ring, with a carboxylic acid group at position 7. The compound belongs to the broader family of cyclopenta[b]indoles, which represent important scaffolds in medicinal chemistry.
The core structure consists of a benzene ring fused to a pyrrole ring (forming the indole portion), which is further fused to a cyclopentane ring in a partially saturated state. The carboxylic acid group at position 7 is located on the benzene portion of the indole system, distinguishing it from other analogs such as 1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid .
Based on structural analysis and comparison with similar compounds like 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid, the target compound would have a molecular formula of C₁₃H₁₁NO₂ and a molecular weight of approximately 215 g/mol . The compound's structure features several key functional groups that contribute to its chemical properties, including the indole N-H, which can serve as a hydrogen bond donor, and the carboxylic acid group, which can participate in hydrogen bonding interactions as both a donor and acceptor.
The physicochemical properties of 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid can be predicted based on its structural features and comparison with related compounds. These properties are summarized in Table 1.
Table 1. Predicted Physicochemical Properties of 1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Molecular Weight | 215.25 g/mol | Based on molecular formula C₁₃H₁₁NO₂ |
| LogP | 2.3-2.8 | Estimated from similar indole derivatives |
| pKa | ~4.5 (carboxylic acid) | Typical for aromatic carboxylic acids |
| UV Absorption | 280-290 nm | Characteristic of indole chromophore |
| Melting Point | 180-220°C | Based on related compounds |
| Hydrogen Bond Donors | 2 (N-H, COOH) | From structural analysis |
| Hydrogen Bond Acceptors | 3 (N, C=O, OH) | From structural analysis |
The presence of both hydrophobic (indole and cyclopentane) and hydrophilic (carboxylic acid) moieties in the molecule suggests amphiphilic properties, which could influence its solubility characteristics and interactions with biological systems. Like other indole derivatives, it would likely exhibit limited water solubility but be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
Structural Analysis and Conformational Properties
Chemical Reactivity and Transformations
Reaction Profile
The chemical reactivity of 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid is governed by its functional groups and structural features. The compound contains several reactive sites that can participate in various chemical transformations, making it a versatile building block for synthetic chemistry.
The carboxylic acid group at position 7 represents a key reactive site that can undergo typical carboxylic acid reactions. These include esterification with alcohols to form esters, amidation with amines to form amides, reduction to alcohols or aldehydes using appropriate reducing agents, and decarboxylation under certain conditions .
The indole N-H represents another important reactive site, capable of participating in substitution reactions. As described for related compounds, the nitrogen of the heterocyclic ring can undergo various modifications including "N-alkylation, N-acylation, or N-oxidation" . These reactions can significantly alter the compound's physicochemical properties and potential biological activities.
The aromatic system of the indole can participate in electrophilic aromatic substitution reactions, although the presence of the carboxylic acid group at position 7 would influence the regioselectivity of such reactions. According to information on similar compounds, "if there are substituents on the indole ring, you can perform electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation or alkylation, to introduce new substituents onto the aromatic ring" .
The partially saturated cyclopentane ring can undergo reactions typical of cycloalkanes, including oxidation to introduce additional functionality and ring-opening reactions under strong conditions. As noted for related compounds, "the tetrahydrocyclopenta[b]indole ring can undergo ring-opening reactions, such as cleavage with strong acids or bases, which can lead to the formation of different compounds" .
Major Transformations
Based on the reactivity patterns of related tetrahydrocyclopenta[b]indole derivatives, several important transformations can be anticipated for 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid. These transformations, along with potential applications, are summarized in Table 2.
Table 2. Key Chemical Transformations of 1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid
| Transformation | Reagents | Expected Products | Potential Applications |
|---|---|---|---|
| Esterification | ROH, H₂SO₄ or SOCl₂ followed by ROH | 7-carboxylic acid esters | Prodrugs, synthetic intermediates |
| Amidation | 1. SOCl₂ or (COCl)₂ 2. R-NH₂ | 7-carboxamide derivatives | Enhanced bioavailability, peptidomimetics |
| Reduction | LiAlH₄ or NaBH₄ | 7-hydroxymethyl derivatives | Alcohol functionalization, hydrogen bonding studies |
| N-Alkylation | R-X, Base (NaH, K₂CO₃) | N-alkylated derivatives | Modification of pharmacological properties |
| Decarboxylation | Heat, Cu catalyst | 1,2,3,4-tetrahydrocyclopenta[b]indole | Structure-activity relationship studies |
| Oxidation | KMnO₄, CrO₃ | Oxidized ring derivatives | Introduction of additional functional groups |
Esterification of the carboxylic acid group would yield derivatives with potentially enhanced lipophilicity and membrane permeability, which could be advantageous for drug development purposes. Similarly, amidation reactions would generate amide derivatives that might exhibit altered biological profiles and improved pharmacokinetic properties.
Reduction of the carboxylic acid function using appropriate reducing agents would yield corresponding alcohols or aldehydes, providing access to a wider range of derivatives for structure-activity relationship studies. N-alkylation or N-acylation reactions would modify the indole nitrogen, potentially influencing the compound's interaction with biological targets.
Oxidation reactions, such as those mentioned for related compounds involving "reagents like chromic acid or potassium permanganate" , could be used to introduce additional functionality to the cyclopentane ring or to achieve aromatization, leading to derivatives with altered electronic properties.
Heterocyclic Chemistry Applications
The heterocyclic nature of 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid makes it particularly valuable in heterocyclic chemistry applications. The indole scaffold is considered a privileged structure in medicinal chemistry, found in numerous bioactive compounds and pharmaceuticals.
The compound could serve as a versatile building block for constructing more complex heterocyclic systems through various condensation and coupling reactions. Modifications of the indole core, cyclopentane ring, and carboxylic acid functionality could generate diverse libraries of compounds for biological screening and materials science applications.
Biological and Pharmacological Properties
Structure-Activity Relationships
Understanding structure-activity relationships (SAR) is crucial for optimizing the biological properties of 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid and related compounds. Several structural features likely contribute to its potential biological activities:
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The indole core provides a rigid, planar scaffold that can engage in π-π stacking interactions with aromatic amino acid residues in protein binding sites.
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The fused cyclopentane ring creates a unique three-dimensional architecture that can influence receptor binding and molecular recognition.
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The carboxylic acid at position 7 offers hydrogen bonding capabilities and can form salt bridges with positively charged residues in target proteins.
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The N-H of the indole serves as a hydrogen bond donor, potentially enhancing interactions with biological targets.
Comparison with related compounds reveals how structural modifications might affect biological activity. For example, 4-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1-carboxylic acid has been investigated for biological activities, with its mechanism of action involving "interaction with specific molecular targets, such as enzymes and receptors" where the "compound's unique structure allows it to fit into active sites of enzymes, inhibiting their activity".
The positioning of the carboxylic acid group at C-7 in our target compound, as opposed to C-1 or C-2 in related compounds, would likely result in different binding modes and potentially different biological activities. This positional isomerism could be exploited to achieve selectivity for specific targets and minimize off-target effects.
Table 3 outlines predicted structure-activity relationships for 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid based on analysis of its structural features and comparison with related compounds.
Table 3. Structure-Activity Relationship Analysis for 1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid
Comparative Analysis with Related Compounds
A comparative analysis of 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid with structurally related compounds provides valuable insights into its potential properties and activities. The available literature describes several related compounds that share the core tetrahydrocyclopenta[b]indole scaffold but differ in substitution patterns.
One such compound is 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid, which has a methyl group at position 7 and a carboxylic acid at position 2 . This positional isomerism would result in different electronic distribution and potentially different biological activities compared to the 7-carboxylic acid derivative.
Another related compound is 4-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1-carboxylic acid, which has been studied for its biological activities. The positioning of the carboxylic acid at C-1 rather than C-7 would significantly alter the compound's interaction with biological targets and its physicochemical properties.
| Compound | Key Structural Differences | Predicted Impact on Properties |
|---|---|---|
| 1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid | Carboxylic acid at C-7 | Unique electronic distribution, specific receptor interactions |
| 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid | Methyl at C-7, carboxylic acid at C-2 | Different hydrogen bonding pattern, increased lipophilicity |
| 4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1-carboxylic acid | Methyl at C-4, carboxylic acid at C-1 | Altered 3D conformation, different binding profile |
| 1,2,3,4-Tetrahydrocyclopenta[b]indole (unsubstituted) | No substituents | Lower molecular weight, decreased polarity, fewer interaction sites |
These structural differences would likely result in distinct biological activities and physicochemical properties. For instance, the positioning of the carboxylic acid at C-7 might enhance interactions with specific biological targets compared to the 2- or 1-position, while the absence of a methyl group would reduce lipophilicity compared to methylated analogs.
Research Applications and Future Directions
Future Research Opportunities
Several promising areas for future research on 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid can be identified, offering opportunities for advancement in both fundamental understanding and practical applications.
Comprehensive biological evaluation represents a primary opportunity, involving detailed investigation of the compound's potential anti-inflammatory, analgesic, and anticancer activities. Such studies would benefit from comparison with positional isomers to establish structure-activity relationships and optimize biological properties.
Development of efficient and regioselective synthetic routes specifically for 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid would address an important gap in the current literature. These synthetic approaches could potentially utilize modern methodologies such as C-H activation, photoredox catalysis, or enzymatic transformations to achieve high efficiency and selectivity.
Generation of focused compound libraries based on the 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid scaffold would enable systematic exploration of structure-activity relationships. Such libraries could include variations in the substitution pattern of the indole ring, modifications of the cyclopentane fusion, and derivatization of the carboxylic acid functionality.
Detailed mechanistic studies of the compound's interactions with potential biological targets would provide valuable insights for rational drug design. These investigations could involve computational modeling, protein crystallography, and biochemical assays to elucidate binding modes and mechanisms of action.
Exploration of applications beyond medicinal chemistry, such as in materials science or as synthetic building blocks, represents another promising research direction. The unique structure of 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid could potentially be exploited in the development of novel materials with specific electronic or optical properties.
Challenges and Considerations
Despite the promising potential of 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid, several challenges and considerations must be addressed in future research and development efforts.
| Challenge | Description | Potential Strategies |
|---|---|---|
| Synthetic accessibility | Regioselective synthesis at C-7 | Development of directed C-H functionalization methods |
| Water solubility | Limited aqueous solubility | Prodrug approaches, salt formation, formulation strategies |
| Biological selectivity | Potential for off-target effects | Structure-based design, targeted delivery systems |
| Stability considerations | Potential metabolic liabilities | Structural modifications to enhance metabolic stability |
| Scale-up feasibility | Challenges in large-scale production | Process chemistry optimization, flow chemistry approaches |
| Complete characterization | Limited data on specific compound | Systematic physical, chemical, and biological profiling |
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